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Compound of Interest

Compound Name:
6-Hydroxyisoquinoline-3-

carboxylic acid

CAS No.: 850305-96-3

Cat. No.: B3288068

Get Quote

Executive Summary
6-Hydroxyisoquinoline-3-carboxylic acid is a specialized heterocyclic building block and a

privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the design of

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a class of drugs used to treat

renal anemia (e.g., Roxadustat analogs). Its structure mimics the 2-oxoglutarate cofactor

required by iron-dependent dioxygenases, allowing it to chelate the active site Fe(II) and

competitively inhibit the enzyme.

Beyond HIF stabilization, this compound is the fully aromatic oxidation product of 6-hydroxy-Tic

(1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a conformationally restricted analogue of

phenylalanine/tyrosine used in peptidomimetics to probe receptor selectivity (e.g., opioid

receptors).

Physicochemical Profile
The following data characterizes the pure compound in its solid state.
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Property Value Notes

Appearance Yellow Solid
Characteristic of conjugated

hydroxy-isoquinolines [1].

Melting Point >250 °C (decomp.)[1]
High lattice energy due to

zwitterionic potential.

Solubility
DMSO, MeOH (mod.), dil.

Base

Poor solubility in water/DCM

due to π-stacking.

pKa (Acid) ~3.5 (Predicted) Carboxylic acid moiety.

pKa (Base) ~9.5 (Predicted) Phenolic hydroxyl.

LogP ~1.3

Lipophilic enough for

membrane permeability if

esterified.

UV/Vis λmax ~230, 330 nm

Extended conjugation

compared to tetrahydro-

analogs.

Synthetic Methodology
The most robust synthesis of 6-hydroxyisoquinoline-3-carboxylic acid involves the oxidative

aromatization of its tetrahydro- precursor. This approach allows for the retention of

regiochemistry established during the cyclization of m-tyrosine.

Retrosynthetic Analysis
The target molecule is accessed via DDQ-mediated oxidation of Methyl 6-hydroxy-1,2,3,4-

tetrahydroisoquinoline-3-carboxylate, which is itself derived from L-m-Tyrosine via a Pictet-

Spengler cyclization.

Detailed Protocol (Step-by-Step)
Step 1: Pictet-Spengler Cyclization

Reagents: L-m-Tyrosine, Formaldehyde (37% aq), HCl.
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Mechanism: Electrophilic aromatic substitution.[2] The hydroxyl group at the meta position of

phenylalanine directs cyclization to the para position (C-6), yielding the 6-hydroxy-Tic core.

Procedure: Dissolve m-tyrosine in dilute HCl. Add formaldehyde and heat to 60°C for 4

hours. Precipitate the product by adjusting pH to 6.

Step 2: Esterification (Protection)
Rationale: The zwitterionic amino acid is difficult to oxidize cleanly. Esterification improves

solubility in organic solvents required for the oxidation step.

Reagents: SOCl₂, dry Methanol.[1]

Procedure: Reflux the crude tetrahydro-acid in MeOH/SOCl₂ for 12 hours. Evaporate to yield

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Step 3: Oxidative Aromatization (Key Step)
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM) or

Dioxane.

Protocol [Based on Ref 1]:

Suspend the methyl ester (1.0 eq) in dry DCM/Dioxane (10 mL/g).

Add DDQ (2.2 eq) portion-wise at 0°C.

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The reaction turns dark.

Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Wash the filtrate with sat.

NaHCO₃ to remove residual acidic byproducts. Dry (Na₂SO₄) and concentrate.[3]

Yield: Typically 50–60% of the aromatic ester.

Step 4: Hydrolysis to Target Acid
Reagents: LiOH (3.0 eq), THF/Water (3:1).

Protocol:
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Dissolve the aromatic ester in THF/Water.

Add LiOH and stir at RT for 2 hours (monitoring by TLC).

Acidify carefully with 1M HCl to pH 3–4.

The yellow solid precipitates. Filter, wash with cold water, and dry.

Final Yield: ~90% for the hydrolysis step.

Synthesis Workflow Diagram
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Caption: Synthetic route from m-Tyrosine to 6-Hydroxyisoquinoline-3-carboxylic acid via

DDQ oxidation.

Medicinal Chemistry Applications
HIF Prolyl Hydroxylase (PHD) Inhibition
The 3-carboxylic acid moiety on the isoquinoline ring, combined with the nitrogen lone pair,

creates a bidentate ligand system capable of chelating the active site Iron (Fe²⁺) in 2-

oxoglutarate-dependent dioxygenases.

Mechanism: The compound mimics 2-oxoglutarate (2-OG).

Binding Mode: The carboxylic acid binds the metal in a monodentate or bidentate fashion,

while the isoquinoline nitrogen coordinates to the iron, displacing the water molecule

required for oxygen activation.

Result: Stabilization of HIF-1α, leading to increased erythropoietin (EPO) production.

Relevance: This scaffold is structurally homologous to FG-2216 (IOX3), which uses a 1-

chloro-4-hydroxyisoquinoline core. The 6-hydroxy isomer (CAS 850305-96-3) offers a
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different vector for extending the molecule into the hydrophobic pocket of the PHD enzyme.

Mechanism of Action Diagram
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Caption: Competitive inhibition of PHD2 by the isoquinoline scaffold, preventing HIF-1α

degradation.
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Analytical Validation
To confirm the identity of CAS 850305-96-3 synthesized via the above route, the following NMR

signals are diagnostic (in DMSO-d₆) [1]:

Aromatic Protons:

Singlet at ~9.04 ppm (H-1, most deshielded due to proximity to N).

Singlet at ~8.37 ppm (H-4).

Doublet at ~8.01 ppm (H-8).

Doublet/Multiplet at ~7.2–7.3 ppm (H-5, H-7).

Hydroxyl: Broad singlet, exchangeable with D₂O.

Carbonyl: ~167 ppm (COOH).

Safety and Handling
Hazard Class: Irritant (Skin/Eye).

GHS Label: Warning.[4]

Storage: Store at -20°C. The compound is stable in solid form but may decarboxylate at

temperatures >200°C. Protect from light, as hydroxyisoquinolines can undergo photo-

oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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